molecular formula C17H19NOS B4566077 4-[(phenylthio)methyl]-N-propylbenzamide

4-[(phenylthio)methyl]-N-propylbenzamide

Cat. No.: B4566077
M. Wt: 285.4 g/mol
InChI Key: YRUINBUFKVSPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(phenylthio)methyl]-N-propylbenzamide is a useful research compound. Its molecular formula is C17H19NOS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.11873540 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Optical Properties

One study describes the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, showcasing how phenylthio)methyl]-N-propylbenzamide derivatives contribute to advancements in polymer chemistry. These polymers, with their controlled polymerization process and π-stacked interaction between oligothiophene chromophores, demonstrate potential in developing new materials with specific optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).

Antimicrobial Screening

Another area of application is in the synthesis and antimicrobial screening of compounds incorporating the phenylthio)methyl]-N-propylbenzamide structure. Research on thiazole derivatives incorporating this framework has shown potential for therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This suggests that derivatives of 4-[(phenylthio)methyl]-N-propylbenzamide could be valuable in developing new antimicrobial agents.

Synthesis Methodologies

Additionally, research into the synthesis methodologies involving phenylthio)methyl]-N-propylbenzamide derivatives has led to novel approaches in creating fluorobenzamides with promising antimicrobial analogs. These studies highlight the role of these compounds in the development of new synthetic routes and the potential for creating compounds with enhanced antimicrobial activities (Desai, Rajpara, & Joshi, 2013).

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUINBUFKVSPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(phenylthio)methyl]-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(phenylthio)methyl]-N-propylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[(phenylthio)methyl]-N-propylbenzamide
Reactant of Route 4
Reactant of Route 4
4-[(phenylthio)methyl]-N-propylbenzamide
Reactant of Route 5
Reactant of Route 5
4-[(phenylthio)methyl]-N-propylbenzamide
Reactant of Route 6
Reactant of Route 6
4-[(phenylthio)methyl]-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.